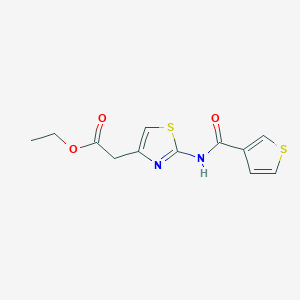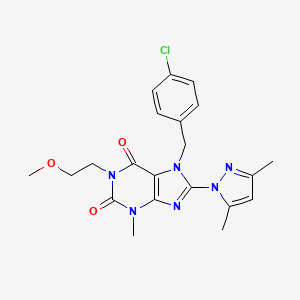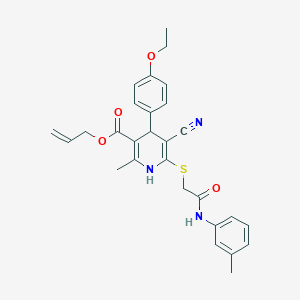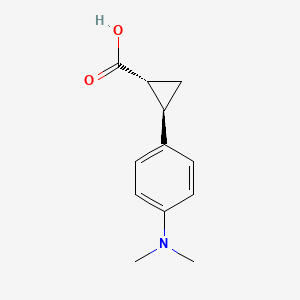![molecular formula C20H16BrN3O2 B2932444 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260700-96-6](/img/structure/B2932444.png)
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . It also seems to contain a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a quinolinone structure, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3,4-oxadiazoles can generally be synthesized through reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis and characterization of derivatives structurally related to the specified compound have been extensively studied. For instance, Sirgamalla and Boda (2019) synthesized a series of derivatives for antibacterial and antifungal activity evaluation against multiple strains, indicating their potential utility in developing new antimicrobial agents (Sirgamalla & Boda, 2019). This suggests that compounds with similar structures could be explored for their antimicrobial properties.
Molecular Docking and Antimicrobial Activities
Compounds with the bromophenyl and oxadiazole moiety have shown promising results in molecular docking studies, indicating their potential as bioactive molecules. For example, the synthesis and antimicrobial evaluation of certain oxadiazole compounds have demonstrated significant activity against various microbial species, suggesting the structural framework's relevance in designing antimicrobial agents (Gul et al., 2017).
Antioxidant and Antihypertensive Potential
Research on derivatives featuring the oxadiazole ring and linked quinoline structures have explored their in vitro antioxidant, antibacterial, and antihypertensive activities. These studies reveal that modifications on the core structure significantly impact the compound's biological activities, suggesting a pathway for the development of therapeutic agents (Naik, Patil, & Satyanarayan, 2014).
Thermo-Physical Property Studies
The study of thermo-physical properties of related compounds in various solvents at different temperatures provides insights into the molecular interactions and stability of these molecules. Such studies are crucial for understanding the solubility, reactivity, and application potential in various mediums (Godhani et al., 2013).
Anticancer Activity Exploration
The design and synthesis of novel α-aminophosphonate derivatives containing oxoquinoline structures, and their evaluation against various cancer cell lines indicate the therapeutic potential of such compounds. The detailed mechanism of action, including cell cycle arrest and apoptosis induction, underscores the importance of structural features in medicinal chemistry research (Fang et al., 2016).
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as anti-inflammatory effects
Result of Action
Similar compounds have been found to exhibit various biological activities
生化学分析
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural features. The oxadiazole ring is a heterocyclic compound that has been associated with various biological activities . The bromophenyl group can enhance the lipophilicity of the compound, potentially influencing its interactions with biomolecules
Cellular Effects
The cellular effects of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one are currently unknown. It is possible that the compound could influence cell function through its interactions with various cellular components. Its potential impact on cell signaling pathways, gene expression, and cellular metabolism would be of particular interest .
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-10-12(2)4-9-17(15)24)20-22-19(23-26-20)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXPEYCTNDOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-{3-(2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl}-4-piperidinecarboxylate](/img/structure/B2932362.png)



![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)
![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
![5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2932379.png)
![5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)
![3-(benzo[d]thiazol-2-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2932381.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2932382.png)

![Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2932384.png)